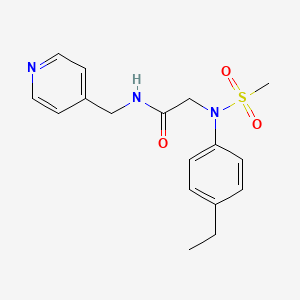![molecular formula C15H19ClN2O2 B5854667 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5854667.png)
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide, also known as CEP-33779, is a small molecule inhibitor of the NF-κB pathway. The NF-κB pathway is a signaling pathway that regulates the expression of genes involved in inflammation, immune response, and cell survival. CEP-33779 has been shown to have potential therapeutic applications in the treatment of inflammatory diseases, cancer, and other conditions.
Mécanisme D'action
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide works by inhibiting the activity of the IKKβ kinase, which is a key regulator of the NF-κB pathway. By blocking the activation of NF-κB, 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide can reduce the expression of pro-inflammatory cytokines and other genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory and anti-tumor effects, 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to reduce oxidative stress, improve insulin sensitivity, and protect against ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is its specificity for the IKKβ kinase and the NF-κB pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is its relatively low potency compared to other IKKβ inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are a number of potential future directions for research on 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide. One area of interest is the development of more potent and selective inhibitors of the IKKβ kinase and the NF-κB pathway. Another area of interest is the investigation of the role of the NF-κB pathway in various disease states, and the potential therapeutic applications of IKKβ inhibitors like 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide in these conditions. Finally, there is interest in exploring the potential use of 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide in combination with other drugs or therapies to enhance its effectiveness.
Méthodes De Synthèse
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide can be synthesized using a multi-step process that involves the reaction of 3-chloroaniline with ethyl acrylate, followed by the addition of morpholine and subsequent purification steps. The final product is a white powder that is soluble in DMSO and other organic solvents.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been extensively studied in preclinical models of inflammation, cancer, and other diseases. In vitro studies have shown that 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide inhibits the activation of NF-κB and downstream cytokine production in response to various stimuli. In vivo studies have demonstrated that 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide can reduce inflammation and tumor growth in animal models.
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-14-3-1-2-13(12-14)4-5-15(19)17-6-7-18-8-10-20-11-9-18/h1-5,12H,6-11H2,(H,17,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFYOOKCQNYULO-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)





![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)

![N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5854672.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)